molecular formula C17H14BrN3O2S B11548836 4-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]-2-methoxyphenol

4-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]-2-methoxyphenol

Cat. No.: B11548836
M. Wt: 404.3 g/mol
InChI Key: BQFWKGVAXVOZST-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL is a complex organic compound that features a thiazole ring, a bromophenyl group, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-methoxyphenol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of the hydrazone linkage would yield hydrazines.

Scientific Research Applications

4-[(E)-{2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and bromophenyl group allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C17H14BrN3O2S

Molecular Weight

404.3 g/mol

IUPAC Name

4-[(E)-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]-2-methoxyphenol

InChI

InChI=1S/C17H14BrN3O2S/c1-23-16-8-11(2-7-15(16)22)9-19-21-17-20-14(10-24-17)12-3-5-13(18)6-4-12/h2-10,22H,1H3,(H,20,21)/b19-9+

InChI Key

BQFWKGVAXVOZST-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.